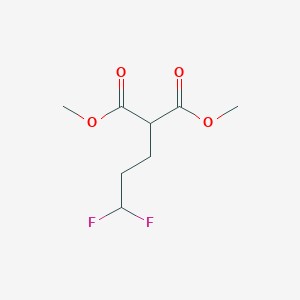
Dimethyl 2-(3,3-difluoropropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3,3-difluoropropyl)propanedioate is an organic compound with the molecular formula C8H12F2O4. It is a diester derivative of propanedioic acid, featuring two methoxycarbonyl groups and a difluoropropyl substituent. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3,3-difluoropropyl)propanedioate typically involves the esterification of propanedioic acid derivatives with methanol in the presence of an acid catalyst. The difluoropropyl group can be introduced through a nucleophilic substitution reaction using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3,3-difluoropropyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(3,3-difluoropropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3,3-difluoropropyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids, while the difluoropropyl group can participate in various chemical transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler diester of propanedioic acid without the difluoropropyl group.
Diethyl 2-(3,3-difluoropropyl)propanedioate: An analog with ethyl ester groups instead of methyl.
Dimethyl 2-(3,3-dichloropropyl)propanedioate: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
Dimethyl 2-(3,3-difluoropropyl)propanedioate is unique due to the presence of the difluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C8H12F2O4 |
|---|---|
Molecular Weight |
210.17 g/mol |
IUPAC Name |
dimethyl 2-(3,3-difluoropropyl)propanedioate |
InChI |
InChI=1S/C8H12F2O4/c1-13-7(11)5(8(12)14-2)3-4-6(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
DFLATPMKEMUSMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




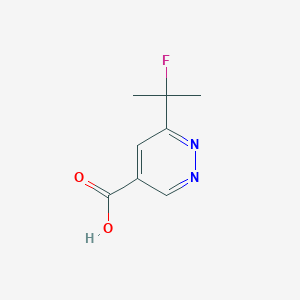

![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
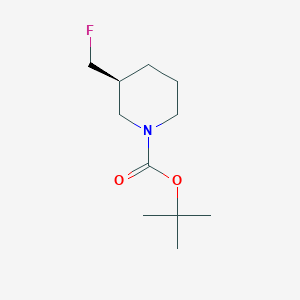
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
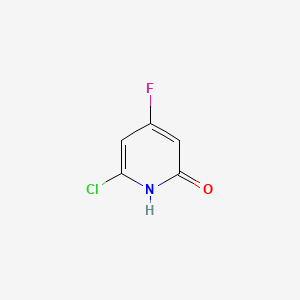
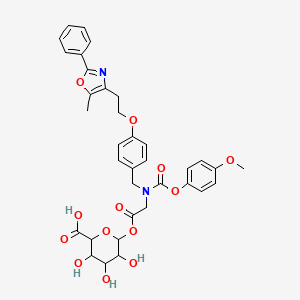
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
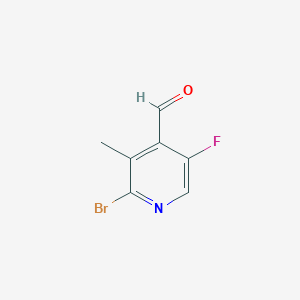
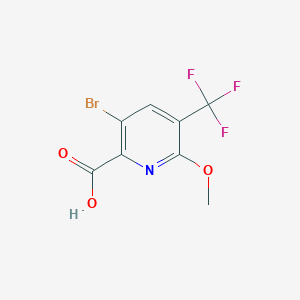

![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
